Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-8-methoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and thiol-substituted quinolines .
Scientific Research Applications
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloroquinoline-3-carboxylate: Lacks the methoxy group at the 8-position.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Has a methyl group at the 6-position instead of a methoxy group at the 8-position.
4-Chloro-8-methoxyquinoline: Does not have the ethyl carboxylate group at the 3-position
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOZDELEERNECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307937 | |
Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-05-4 | |
Record name | 3-Quinolinecarboxylic acid, 4-chloro-8-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27568-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 196906 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027568054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27568-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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